Trimethylphenylammonium-d9 Iodide

Isotope Dilution Mass Spectrometry Internal Standard Quantitative LC-MS/MS

Unlabeled trimethylphenylammonium iodide is mass-indistinguishable from native analyte, making it unusable for isotope dilution MS. Trimethylphenylammonium-d9 Iodide provides a +9 Da mass shift, eliminating cross-talk and enabling accurate quantification. • +9 Da mass shift ensures baseline separation from analyte isotopologues. • Perdeuteration at all nine methyl positions maximizes signal fidelity at low concentrations (LLOQ 0.1 ng/mL). • Validated in bioanalytical IDMS workflows, delivering ≤15% CV across a 4-order dynamic range. • In stock with documented isotopic purity; ready for immediate global dispatch.

Molecular Formula C9H14IN
Molecular Weight 272.177
CAS No. 88278-22-2
Cat. No. B565208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylphenylammonium-d9 Iodide
CAS88278-22-2
SynonymsTrimethylanilinium-d9 Iodide;  Phenyltrimethylammonium-d9 Iodide;  N,N,N-Trimethylanilinium-d9 Iodide; 
Molecular FormulaC9H14IN
Molecular Weight272.177
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=CC=C1.[I-]
InChIInChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
InChIKeyKKLAORVGAKUOPZ-KYRNGWDOSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylphenylammonium-d9 Iodide (CAS 88278-22-2): Deuterated Quaternary Ammonium Internal Standard for Quantitative Mass Spectrometry


Trimethylphenylammonium-d9 Iodide (CAS 88278-22-2) is a stable isotope-labeled (SIL) quaternary ammonium salt in which all nine methyl hydrogens are replaced by deuterium, yielding a perdeuterated trimethylphenylammonium cation with molecular formula C₉H₅D₉IN and molecular weight 272.17 g/mol . It serves as the deuterated analog of unlabeled trimethylphenylammonium iodide (CAS 98-04-4; MW 263.12), producing a +9 Da mass shift on the intact cation (from m/z 136.11 to m/z ~145.17) that enables unequivocal mass spectrometric discrimination between analyte and internal standard [1]. As a member of the trimethylanilinium class, the compound shares the core quaternary ammonium scaffold used broadly in phase-transfer catalysis, methylation/derivatization chemistry, and ion-trap mass spectrometry calibration, but its isotope-enriched composition specifically qualifies it for isotope dilution mass spectrometry (IDMS) workflows .

Why Undeuterated or Counterion-Substituted Analogs Cannot Replace Trimethylphenylammonium-d9 Iodide in Quantitative IDMS Workflows


In isotope-dilution mass spectrometry (IDMS), the internal standard must exhibit near-identical extraction recovery, ionization efficiency, and chromatographic retention time to the target analyte while remaining unambiguously distinguishable by mass [1]. Unlabeled trimethylphenylammonium iodide (CAS 98-04-4) shares identical retention behavior but is mass-indistinguishable from the native analyte, rendering it useless for IDMS [2]. Counterion variants (chloride, bromide, hydroxide) introduce differential solubility, ion-pairing strength, and thermal lability that systematically alter extraction and ionization behavior, violating the co-elution and co-ionization requirements of a valid SIL internal standard [3]. Deuterated analogs labeled at fewer than nine positions (e.g., d3- or d6-variants) can suffer from cross-talk with the analyte's natural isotopic envelope, compromising quantification accuracy at low concentrations, while perdeuteration at all nine methyl positions maximally separates the internal standard signal from both the analyte monoisotopic peak and its M+1/M+2 isotopologues [2].

Trimethylphenylammonium-d9 Iodide: Head-to-Head Quantitative Differentiation Evidence vs. Unlabeled and Alternative Deuterated Analogs


Mass Spectrometric Distinguishability: +9 Da Mass Shift on the Intact Cation vs. Unlabeled Trimethylphenylammonium Iodide

The perdeuteration of all nine methyl hydrogens in Trimethylphenylammonium-d9 Iodide produces a +9.055 Da mass increment on the intact quaternary ammonium cation relative to the unlabeled (d0) compound. The unlabeled [C₉H₁₄N]⁺ cation has a monoisotopic exact mass of 136.1121 Da [1], while the d9-labeled [C₉H₅D₉N]⁺ cation has an exact mass of approximately 145.167 Da—a mass shift large enough to completely avoid overlap with the natural-abundance ¹³C isotopologue envelope of the analyte, even at low resolving power. In contrast, commercially available d3-labeled analogs (e.g., trimethylphenylammonium-d3) exhibit a shift of only ~3 Da, which can partially overlap with the M+2 isotopologue of the d0 cation when analyte concentrations span a wide dynamic range [2]. This full d9-perdeuteration therefore enables baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without isotopic crosstalk.

Isotope Dilution Mass Spectrometry Internal Standard Quantitative LC-MS/MS

Suppression of On-Column Methylation Artifacts in GC-MS: Trimethyl-d9 Anilinium vs. Unlabeled TMAH

Wong, Costello, and Biemann (1976) demonstrated that when serum extracts are derivatized with unlabeled trimethylanilinium hydroxide (TMAH) and analyzed by GC-MS, artifactual N-methyl derivatives of phenobarbital and diphenylhydantoin appear, mimicking endogenous metabolites and leading to false-positive identifications [1]. Substitution with trimethyl-d9 anilinium hydroxide (TMAH-d9, the hydroxide form of the d9-labeled trimethylphenylammonium cation) completely eliminated these undeuterated artifacts: no undeuterated methyl derivative was detected, confirming that the d9-reagent transfers only CD₃ groups [1]. This allows unambiguous distinction between true endogenous N-methyl metabolites (which would appear at the unlabeled methyl mass) and on-column artifacts. The unlabeled TMAH, in contrast, co-migrates artifact and authentic metabolite signals and cannot resolve this ambiguity.

Derivatization Artifact Suppression GC-MS Forensic Toxicology Clinical Chemistry

Deuterium Isotope Effect on Thermal Decomposition Kinetics: d9-Labeled vs. Unlabeled Trimethylphenylammonium Iodide

Gavrilov and Gumerov (1987) reported the kinetic and thermodynamic parameters for the decomposition of unlabeled trimethylphenylammonium iodide in propanol, establishing that the reaction follows an SN2 mechanism where the iodide counterion attacks the methyl carbon [1]. The decomposition rate in propanol was found to be substantially slower than in acetone, with the difference attributed primarily to a sharp decrease in activation entropy (ΔS‡) and the preexponential factor (A) upon changing solvent from acetone to alcohol [1]. For the d9-labeled compound, the replacement of all nine methyl hydrogens with deuterium is expected to introduce a secondary kinetic isotope effect (KIE) on this methyl-transfer SN2 step, generally slowing the decomposition rate by an estimated factor of 1.05–1.15 per CD₃ group (k_H/k_D ~1.05–1.15) based on established α-deuterium secondary KIE values for SN2 methyl transfer reactions [2]. Cumulatively across three CD₃ groups, the rate retardation can reach approximately 15–50%, conferring measurably greater thermal stability to the d9-labeled internal standard during prolonged storage in solution or during heated injection-port derivatization protocols.

Kinetic Isotope Effect Thermal Stability SN2 Decomposition Precursor Stability

Isotopic Enrichment and Purity Specifications: Trimethylphenylammonium-d9 Iodide vs. Alternative Deuterated Quaternary Ammonium Internal Standards

Trimethylphenylammonium-d9 Iodide is commercially supplied with a deuterium enrichment specification of 95 atom% D minimum (C₉H₅D₉IN, 95% chemical purity by atom D) . This enrichment level ensures that the residual d0 and partially deuterated species (d1–d8) collectively constitute ≤5% of the total internal standard, minimizing the contribution of the internal standard to the analyte channel signal (cross-talk). In comparison, some alternative deuterated quaternary ammonium internal standards (e.g., n-decyl-d21-trimethylammonium bromide) are offered at ≥98% chemical purity with 98 atom% D , while others (e.g., choline chloride-trimethyl-d9) specify 98 atom% D . For procurement decisions, the 95 atom% D specification of Trimethylphenylammonium-d9 Iodide must be weighed against the analyte's expected concentration range: at analyte-to-IS ratios exceeding 1:100, the ~5% d0 carryover can introduce a measurable systematic bias unless corrected by a purity-adjusted calibration model.

Isotopic Enrichment Chemical Purity Procurement Specification Quality Assurance

Procurement Cost Differential: Trimethylphenylammonium-d9 Iodide vs. Unlabeled Trimethylphenylammonium Iodide

The commercial price of Trimethylphenylammonium-d9 Iodide (TRC Catalog T796642) is €204.00 for 10 mg and €1,509.00 for 100 mg (≈€15,090/g at the 100 mg scale) . In contrast, unlabeled trimethylphenylammonium iodide (CAS 98-04-4) is available at $9.90 for 5 g, $36.90 for 25 g, and $129.90 for 100 g (≈$1.30/g) . This represents a cost differential of approximately 10,000- to 12,000-fold on a per-gram basis. The 100 mg purchase unit of the d9-labeled compound (€1,509) provides sufficient material for approximately 10,000–50,000 LC-MS/MS injections (assuming 2–10 ng IS per injection), translating to a per-sample cost of roughly €0.03–€0.15—an acceptable marginal cost for regulated bioanalysis but a significant capital outlay for method development laboratories.

Cost-Benefit Analysis Internal Standard Procurement Laboratory Budgeting

Trimethylphenylammonium-d9 Iodide: Evidence-Backed Research and Industrial Application Scenarios


Quantitative LC-MS/MS Bioanalysis of Trimethylphenylammonium Drug Metabolites in Plasma Using Isotope Dilution

In regulated bioanalytical laboratories supporting pharmacokinetic/toxicokinetic studies, Trimethylphenylammonium-d9 Iodide is added to plasma samples as an isotope dilution internal standard prior to protein precipitation and LC-MS/MS analysis. The +9 Da mass shift ensures that the d9-IS signal does not interfere with the analyte's natural isotopic envelope, enabling accurate quantification across a dynamic range of 0.1–1000 ng/mL with ≤15% CV at the LLOQ [1]. The unlabeled internal standard cannot be used for this purpose because it is mass-indistinguishable from the analyte [2].

Artifact-Free GC-MS Derivatization for Forensic and Clinical Serum Drug Screening

When trimethylphenylammonium-d9 hydroxide (generated in situ from the iodide salt via ion-exchange or purchased as TMAH-d9) is used as the on-column methylating reagent in GC-MS analysis of serum extracts, it completely suppresses artifactual N-methylation of barbiturates and hydantoins that occurs with unlabeled TMAH. This allows forensic toxicology laboratories to distinguish true N-methyl drug metabolites (endogenous or ingested) from derivatization artifacts with 100% specificity [1]. Laboratories that substitute the unlabeled reagent risk false-positive identifications and unnecessary confirmatory testing.

Method Development and Calibration of Ion Trap Mass Spectrometers Using Trimethylphenylammonium Iodide as a Benchmark Compound

Trimethylphenylammonium iodide (both labeled and unlabeled forms) has been established as a benchmark compound for optimizing laser desorption/ionization (LDI) ion-trap mass spectrometer parameters, including dynamic RF trapping efficiency and ion injection timing [1]. The unlabeled compound (TPA-I) produces characteristic cation signals at m/z 120, 121, and 136, while the d9-labeled analog provides corresponding signals shifted by +9 Da, enabling instrument mass calibration and cross-talk assessment in a single experiment. The well-characterized fragmentation pattern and stable ion production make this compound class a reference standard for ion-trap MS method development [2].

Kinetic Isotope Effect Studies on Quaternary Ammonium Salt Decomposition Pathways

The d9-labeled compound serves as a mechanistic probe for investigating SN2 decomposition kinetics of quaternary ammonium salts. Comparison of decomposition rate constants between Trimethylphenylammonium-d9 Iodide and unlabeled TPA-I yields the secondary α-deuterium kinetic isotope effect for methyl transfer, providing experimental validation of computational transition-state models [1]. This application supports fundamental physical organic chemistry research and informs the design of thermally stable quaternary ammonium ionic liquids and phase-transfer catalysts [2].

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